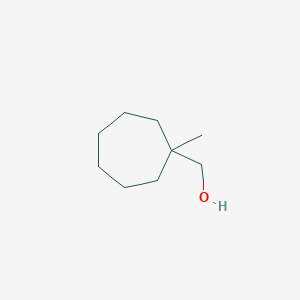

(1-Methylcycloheptyl)methanol

Description

BenchChem offers high-quality (1-Methylcycloheptyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methylcycloheptyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcycloheptyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(8-10)6-4-2-3-5-7-9/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBHAGWVTQJGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372865-00-3 | |

| Record name | (1-methylcycloheptyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of (1-Methylcycloheptyl)methanol

An In-depth Technical Guide to the Synthesis and Postulated Properties of (1-Methylcycloheptyl)methanol

Disclaimer: The compound (1-Methylcycloheptyl)methanol is not extensively documented in publicly available scientific literature. Consequently, this guide has been constructed by a Senior Application Scientist to provide a robust theoretical and practical framework based on established principles of organic chemistry and extrapolations from well-characterized analogous compounds. All properties and spectral data presented herein are predicted and await experimental verification.

Introduction

(1-Methylcycloheptyl)methanol presents an interesting molecular scaffold, combining a seven-membered carbocyclic ring with a tertiary alcohol functionality. Such structures are of interest to researchers in medicinal chemistry and materials science, where the cycloheptyl group can impart unique conformational properties and influence lipophilicity, while the primary alcohol serves as a key synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the logical synthesis, predicted physicochemical properties, and expected spectroscopic characteristics of this compound, offering a foundational resource for its potential use in research and development.

Molecular Structure and Identification

The core structure consists of a cycloheptane ring with a methyl group and a hydroxymethyl group attached to the same carbon atom (C1).

-

IUPAC Name: (1-Methylcycloheptyl)methanol

-

Molecular Formula: C₉H₁₈O

-

Molecular Weight: 142.24 g/mol

-

CAS Number: Not assigned (as of the date of this publication).

Predicted Physicochemical and Safety Data

The properties of (1-Methylcycloheptyl)methanol can be estimated by observing trends within the (1-methylcycloalkyl)methanol series. As the ring size increases, it is anticipated that the boiling point and density will show a corresponding increase, while solubility in polar solvents may decrease.

| Property | Predicted Value | Rationale / Comments |

| Physical State | Colorless Liquid | Based on lower homologs like (1-Methylcyclohexyl)methanol. |

| Boiling Point | ~210-215 °C (at 760 Torr) | Extrapolated from the boiling point of (1-Methylcyclohexyl)methanol (~197-198 °C). |

| Density | ~0.91 g/cm³ | Expected to be slightly higher than that of the cyclohexyl analog. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, THF). | The nonpolar cycloheptyl ring dominates the molecule's character. |

| XlogP | ~2.7 | Estimated increase in lipophilicity compared to the cyclohexyl analog (XlogP ≈ 2.3). |

Predicted Safety Information:

-

Signal Word: Warning

-

Pictogram: GHS07 (Irritant)

-

Predicted Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P280, P302+P352, P305+P351+P338. Standard precautions for handling laboratory chemicals should be observed.

Proposed Synthetic Pathway and Experimental Protocols

The most direct and reliable route to (1-Methylcycloheptyl)methanol involves the synthesis of the corresponding carboxylic acid precursor, 1-methylcycloheptanecarboxylic acid, followed by its reduction. This two-step approach is outlined below.

Caption: Proposed two-step synthesis of (1-Methylcycloheptyl)methanol.

Part 1: Synthesis of 1-Methylcycloheptanecarboxylic Acid via the Koch-Haaf Reaction

The Koch-Haaf reaction provides a direct method for synthesizing tertiary carboxylic acids from alkenes using formic acid as the carbon monoxide source in the presence of a strong acid like sulfuric acid. This method is advantageous as it often proceeds with high yield for the formation of sterically hindered acids.

Experimental Protocol:

-

Reaction Setup: Equip a three-necked, 1-L round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Ensure the setup is under an inert atmosphere (e.g., Nitrogen or Argon) and cooled in an ice-salt bath.

-

Acid Mixture Preparation: Cautiously add 300 mL of concentrated (96-98%) sulfuric acid to the flask. Once cooled to 5-10 °C, begin the dropwise addition of 50 mL of 98-100% formic acid, ensuring the internal temperature does not exceed 15 °C.

-

Substrate Addition: Once the acid mixture is prepared and cooled, add 0.5 moles of 1-methylcycloheptene dropwise via the dropping funnel over 2-3 hours. Maintain vigorous stirring and keep the internal temperature between 10-15 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

-

Quenching and Extraction: Carefully pour the reaction mixture onto 1 kg of crushed ice with stirring. The carboxylic acid product should precipitate or form an oil. Extract the aqueous mixture with diethyl ether (3 x 200 mL).

-

Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (3 x 150 mL). The carboxylic acid will move into the aqueous basic layer as its sodium salt.

-

Isolation: Cool the combined aqueous layers in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. The 1-methylcycloheptanecarboxylic acid will precipitate. Collect the solid by vacuum filtration or extract the oil with fresh diethyl ether.

-

Drying and Evaporation: Dry the final organic extract over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified further by distillation or recrystallization.

Part 2: Reduction of 1-Methylcycloheptanecarboxylic Acid to (1-Methylcycloheptyl)methanol

Carboxylic acids are resistant to reduction by mild reagents like sodium borohydride (NaBH₄). Therefore, a powerful reducing agent such as Borane-Tetrahydrofuran complex (BH₃·THF) is required.[1] This reagent is highly effective and offers greater chemoselectivity and safety compared to lithium aluminum hydride (LiAlH₄).[2][3][4][5][6][7]

Experimental Protocol:

-

Reaction Setup: In a dry, inert-atmosphere flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.4 moles of 1-methylcycloheptanecarboxylic acid in 200 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add 0.44 moles (a 10% excess) of a 1.0 M solution of BH₃·THF dropwise to the stirred solution of the carboxylic acid. Control the addition rate to maintain the temperature below 10 °C. (Note: Hydrogen gas evolution will occur).[1][8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Add 1 M aqueous HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Purification and Isolation: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-Methylcycloheptyl)methanol.

-

Final Purification: The final product can be purified by vacuum distillation to yield a colorless liquid.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of a tertiary alcohol is characterized by specific vibrational modes.[9][10][11][12]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2980 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | CH₂ scissoring |

| ~1375 | Medium | C-H bend (methyl) |

| ~1180 | Strong | C-O stretch (tertiary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structure elucidation. The predicted chemical shifts are based on established increments and analysis of similar structures.

¹H NMR (Predicted, 500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | s | 2H | -CH₂ OH |

| ~1.6 - 1.4 | m | 12H | Cycloheptyl ring protons (-CH₂ -) |

| ~1.35 | s (broad) | 1H | -OH (D₂O exchangeable) |

| ~1.05 | s | 3H | -CH₃ |

¹³C NMR (Predicted, 125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~72.0 | -C H₂OH |

| ~45.0 | C -(CH₃)(CH₂OH) (Quaternary) |

| ~40.0 | Cycloheptyl carbons (α to quaternary C) |

| ~30.0 | Cycloheptyl carbons (β to quaternary C) |

| ~26.5 | Cycloheptyl carbons (γ to quaternary C) |

| ~23.0 | -C H₃ |

Conclusion

References

- IR Spectrum: Alcohols and Phenols. (n.d.).

- Smith, B. C. (2020, December 20). Alcohols—The Rest of the Story. Spectroscopy Online.

- Acid to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal.

- Proprep. (n.d.). Describe the use of BH3/THF in the reduction of carboxylic acids to alcohols.

- Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview.

- Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Organic Syntheses Procedure.

- Wikipedia. (n.d.). Lithium aluminium hydride.

- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)

- Chemistry Steps. (n.d.). Reduction of Carboxylic Acids.

- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).

- DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).

- Infrared Spectroscopy (IR). (n.d.).

- Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction).

- Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. (n.d.).

- Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online.

- Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (n.d.). MDPI.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. proprep.com [proprep.com]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. davuniversity.org [davuniversity.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of the Seven-Membered Ring in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Functionalization of Cycloheptane Scaffolds for Drug Discovery

The cycloheptane ring, a seven-membered carbocycle, represents a fascinating and increasingly vital scaffold in the landscape of medicinal chemistry and drug development.[1] Historically, the synthesis and conformational understanding of such medium-sized rings posed significant challenges, leading to their underrepresentation compared to their five- and six-membered counterparts.[2] However, the unique structural and conformational properties of the cycloheptane core have established it as a crucial pharmacophore in a variety of natural products and synthetic therapeutic agents.[1]

Present in complex natural products exhibiting potent biological activities, the cycloheptane scaffold's importance is undeniable.[1] Its inherent flexibility allows it to adopt a range of low-energy conformations, primarily the twist-chair and chair forms, which can be crucial for optimizing interactions with biological targets.[1][2] This conformational dynamism enables cycloheptane derivatives to present substituents in a well-defined three-dimensional space, a key attribute for designing novel therapeutics.[1] This guide provides a comprehensive overview of the analytical techniques used to probe its structure, the synthetic methodologies developed to construct and functionalize this ring system, and its application in modern drug discovery.

Conformational Analysis: Deciphering the Three-Dimensional Landscape

A thorough understanding of a molecule's three-dimensional structure is fundamental to predicting its biological activity and designing next-generation therapeutics.[3] For a flexible system like cycloheptane, a multi-faceted analytical approach is often required to gain a comprehensive picture of its conformational preferences in both solid and solution states.[3]

Key Analytical Techniques

A combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling provides the most complete understanding of cycloheptane derivatives.[3]

-

X-ray Crystallography : This technique provides a precise, static snapshot of the molecule's conformation in the solid state, offering definitive data on bond lengths, angles, and torsion angles.[3] It reveals the lowest energy conformer within the crystal lattice.[3]

-

NMR Spectroscopy : In contrast to the solid state, NMR offers profound insights into the dynamic conformational equilibrium of a molecule in solution.[3] By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, researchers can deduce the predominant conformations and the energy barriers between them.[3]

-

Computational Modeling : In silico methods are invaluable for exploring the entire potential energy landscape of a flexible molecule.[3] Techniques like Density Functional Theory (DFT) can calculate the relative energies of different conformers, helping to predict their stability and population in solution.[3]

Comparative Analysis of Techniques

| Technique | Information Obtained | State | Strengths | Limitations |

| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, angles, crystal packing.[3] | Solid | Provides a definitive, high-resolution structure. | Crystal packing forces may favor a conformation not predominant in solution; requires a suitable single crystal. |

| NMR Spectroscopy | Conformational populations, inter-proton distances (NOE), dihedral angles (coupling constants).[3] | Solution | Reflects the dynamic behavior in a biologically relevant medium. | Provides an averaged picture; interpretation can be complex for highly flexible systems. |

| Computational Modeling | Relative energies of conformers, potential energy surfaces, optimized geometries.[3] | Gas/Solvent Model | Allows exploration of all possible conformations, including transition states; predictive power. | Accuracy is dependent on the level of theory and force field used; requires experimental validation. |

Workflow for Computational Conformational Analysis

The following diagram outlines a typical workflow for the in silico analysis of a cycloheptane derivative's conformation.

Core Synthetic Strategies: Building the Cycloheptane Ring

The construction of the seven-membered ring has evolved from classical pyrolysis methods to a sophisticated array of modern synthetic reactions that offer high levels of stereochemical control.[1]

Key Methodologies for Ring Construction

The primary strategies for synthesizing the cycloheptane scaffold can be broadly categorized into cycloaddition and ring-expansion reactions.

-

Cycloaddition Reactions : These methods provide convergent routes to the seven-membered ring.

-

[4+3] Cycloaddition : This is a powerful and often stereocontrolled method that combines a diene with a three-carbon component to directly form the cycloheptane skeleton.[1]

-

[5+2] Cycloaddition : Reactions of components like vinylcyclopropanes with alkynes can efficiently generate functionalized cycloheptenones, which are versatile intermediates.[4] A notable example involves the reaction of a five-carbon unit derived from a dicobalt hexacarbonyl propargyl cation with enol silyl ethers to yield seven-membered ring complexes with high diastereoselectivity.

-

-

Ring-Expansion Reactions : These are among the most common and valuable strategies, typically starting from more readily available six-membered rings.

-

From Cyclohexanones : The reaction of a cyclohexanone with reagents like diazomethane can be used to generate cycloheptanone via a one-carbon insertion.[1]

-

Cope Rearrangement : A highly efficient and stereospecific method involves the Cope rearrangement of cis-divinylcyclopropane-1,2-diols.[5] This sequence provides a direct route to highly functionalized cycloheptane derivatives from acyclic diketones.[5]

-

Buchner Ring Expansion : This reaction involves the insertion of a carbene into an aromatic ring, such as benzene, to form a cycloheptatriene.[6][7] This method is particularly useful for accessing unsaturated seven-membered ring systems.[8]

-

Experimental Protocol: Stereoselective Synthesis via Cope Rearrangement

This protocol is adapted from the work of Matsubara and colleagues, describing the synthesis of a cycloheptane ring from a 1,2-diketone.[5] The causality behind the experimental choices lies in controlling the tandem reaction sequence: the initial low-temperature cyclopropanation must occur before the thermally-induced Cope rearrangement to ensure high stereospecificity and yield.

Objective : To synthesize a cis-5,6-dialkylcyclohepta-3,7-diene-1,3-diol derivative from a 1,6-dialkylhexa-1,5-diene-3,4-dione.

Materials :

-

1,6-dialkylhexa-1,5-diene-3,4-dione (starting material)

-

Bis(iodozincio)methane (CH₂(ZnI)₂) in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure :

-

Reaction Setup : A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the 1,6-dialkylhexa-1,5-diene-3,4-dione (1.0 mmol) and dissolved in anhydrous THF (20 mL).

-

Cyclopropanation : The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent a premature Cope rearrangement before the cyclopropanation is complete.[5]

-

Reagent Addition : A solution of bis(iodozincio)methane in THF (1.1 mmol) is added dropwise to the cooled solution over 10 minutes. The reaction mixture is stirred at -78 °C for 1 hour.

-

Cope Rearrangement : The cooling bath is removed, and the reaction mixture is allowed to warm gradually to room temperature (approx. 25 °C). The mixture is then stirred at this temperature for 3 hours to ensure the complete stereospecific Cope rearrangement of the cis-divinylcyclopropane-1,2-diol intermediate.[5]

-

Quenching : The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extraction : The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired cycloheptane derivative. High dilution is noted to suppress intermolecular side reactions and improve yields.[5]

Advanced Functionalization of the Pre-formed Scaffold

Once the cycloheptane core is constructed, its functionalization is key to exploring structure-activity relationships. Modern methods have moved beyond classical approaches to enable highly selective modifications, including the functionalization of typically inert C-H bonds.

Transannular C–H Functionalization

Medium-sized rings (8-11 members) are known to undergo transannular reactions, where a reaction occurs across the ring rather than at adjacent atoms.[9] This principle has been powerfully extended to the C-H functionalization of smaller rings like cycloheptane.

The development of palladium-catalyzed γ-selective transannular C-H arylation of cycloalkane carboxylic acids represents a significant breakthrough.[10][11] This method allows for the direct installation of aryl groups at a remote γ-position, bypassing the need for lengthy synthetic sequences that were previously required.[10] The success of this transformation hinges on overriding the typically more reactive β-C-H bonds.[10]

The key to achieving this remarkable selectivity is the design of specialized ligands. A quinuclidine-pyridone ligand, for instance, enables the formation of a strained palladacycle intermediate that facilitates the selective activation of a γ-C-H bond.[10][11]

Stereocontrolled Functionalization via Metal Complexes

The stereochemistry of functional groups on the cycloheptane ring can be precisely controlled by using transition metal complexes. For example, η⁴-cycloheptatriene–Fe(CO)₂L complexes exhibit profound directing effects, enabling osmylation and hydroboration reactions to proceed with excellent regio- and stereoselectivity, leading to polyhydroxylated cycloheptane derivatives.

Applications in Drug Discovery: A Scaffold for Bioactivity

The cycloheptane scaffold's unique three-dimensional properties make it an attractive template for designing therapeutic agents.[1] Its presence in natural products often correlates with significant biological activity, inspiring the synthesis of novel analogues.

Case Study: Benzo[4][11]cycloheptane Derivatives as CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its overexpression is implicated in various human cancers.[1][12] Consequently, CDK2 inhibitors are a promising class of anticancer drugs.[13]

Researchers have successfully synthesized a series of tricyclic and tetracyclic benzo[4][10]cycloheptane derivatives that exhibit potent inhibitory activity against CDK2 and strong efficacy against breast cancer cell lines.[12][13] The benzosuberane (benzo[b]cycloheptane) core, which is present in natural products like colchicine, provides a flexible yet constrained framework for orienting functional groups, such as a morpholine moiety, to effectively interact with the active site of the kinase.[12] Mechanistic studies confirmed that the most potent compounds induced apoptosis and arrested the cell cycle in the S phase, consistent with CDK2 inhibition.[13]

Conclusion and Future Outlook

The journey of the cycloheptane scaffold from a synthetic curiosity to a pillar of modern medicinal chemistry highlights the power of innovation in organic synthesis.[1] Advanced methodologies, particularly in the realms of stereoselective cycloadditions, ring expansions, and site-selective C-H functionalization, have unlocked the potential of this versatile core.[1][10] These methods provide researchers and drug development professionals with the tools to construct increasingly complex and diverse molecular architectures.

Looking ahead, the field will continue to push the boundaries of synthetic efficiency and selectivity. The development of new catalytic systems for remote C-H functionalization will enable late-stage diversification of complex molecules, accelerating the drug discovery process. As our understanding of conformational behavior deepens through a synergy of experimental and computational techniques, the rational design of novel cycloheptane-based therapeutics with precisely tailored properties will become ever more achievable, solidifying the role of the seven-membered ring in the ongoing quest for new medicines.

References

- The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development. (2025). Benchchem.

- Takada, Y., Nomura, K., & Matsubara, S. (2010). Preparation of a Cycloheptane Ring from a 1,2-Diketone with High Stereoselectivity. Organic Letters, 12(22), 5204–5205.

- Unraveling the Conformation of Cycloheptane Derivatives: A Comparative Guide to Analytical Techniques. (2025). Benchchem.

- Stereocontrolled functionalization of cycloheptatrieneiron complexes. Synthesis of polyhydroxylated cycloheptane derivatives. Journal of the Chemical Society, Chemical Communications. (n.d.). RSC Publishing.

- Tanino, K., Kondo, F., Shimizu, T., & Miyashita, M. (2002). Stereoselective Synthesis of Cycloheptanone Derivatives via an Intermolecular [5 + 2] Cycloaddition Reaction. Organic Letters, 4(13), 2217–2219.

- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2023). PMC - NIH.

- Cycloheptanone synthesis. Organic Chemistry Portal. (n.d.).

- Wei, Z., Ye, H., Geib, S. J., Hoge, G., & Dowd, P. (n.d.). Stereoselective allylation of dichlorocyclobutanones and sequential ring expansions: Construction of cis-fused cycloheptanones. University of Massachusetts Boston.

- one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. Organic Syntheses Procedure. (n.d.).

- Cycloheptane. Wikipedia. (n.d.).

- Cyclohexanes in Drug Discovery. PharmaBlock. (n.d.).

- Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. (2025).

-

Synthesis of tricyclic and tetracyclic benzo[4][10]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. ResearchGate. (2023). Available at:

- Conformational structure and energy of cycloheptane and some related oxepanes. Journal of the American Chemical Society. (n.d.).

- Background to the C–H functionalization of unactivated alkanes and its relationship to the current work. ResearchGate. (n.d.).

- Molecular conformation of the cycloheptane ring in the solid state. SciSpace. (n.d.).

- Ring expansion and contraction. Wikipedia. (n.d.).

- C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. (2020).

-

Synthesis of tricyclic and tetracyclic benzo[4][10]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. PubMed. (2023). Available at:

- Topic : Transannular reaction and rearrangement related to trans-cycloalkenes. (2015).

- 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. (n.d.).

- The arylcycloheptane scaffold is common to terpenoid-, resveratrol-, alkaloidal-, and synthetic drug molecules. ResearchGate. (n.d.).

- Importance and synthetic approaches of functionalized bicyclo[3.2.0]heptane scaffolds. ResearchGate. (n.d.).

- Transannular C–H functionalization of cycloalkane carboxylic acids. Axial. (2024).

- Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp 3 ). (2025).

- Ring contraction and ring expansion reactions in terpenoid biosynthesis and their application to total synthesis. Beilstein Journals. (2026).

- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PMC. (2025).

- Naturally occurring cyclohexane epoxides: sources, biological activities, and synthesis. (2004).

- Dialkylaminoalkyl Derivatives of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene and Related Compounds. Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (n.d.).

- Ring Expansion Rearrangements. Chemistry Steps. (2024).

- Synthesis of Cycloheptatriene-containing Azetidine Lactones. PMC - NIH. (n.d.).

- Cycloheptane – Knowledge and References. Taylor & Francis. (n.d.).

- Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions. PubMed. (2017).

- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. (n.d.).

- Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. (2021).

- Unusual Transannular Reactions of Medium Sized Rings |Stereochemistry | MSc Chemistry| CSIR NET|GATE. YouTube. (2022).

- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. (n.d.).

- Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- Cytotoxic Cyclodepsipeptides and Cyclopentane Derivatives from a Plant-Associated Fungus Fusarium sp. Journal of Natural Products - ACS Publications. (2022).

- Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters - ACS Publications. (2023).

- Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. (2025).

- Xenicane Natural Products: Biological Activity and Total Synthesis. ETH Research Collection. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cycloheptanone synthesis [organic-chemistry.org]

- 5. Preparation of a Cycloheptane Ring from a 1,2-Diketone with High Stereoselectivity [organic-chemistry.org]

- 6. Ring expansion and contraction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Cycloheptatriene-containing Azetidine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axial.substack.com [axial.substack.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (1-Methylcycloheptyl)methanol in Fragrance Chemistry Research

This guide serves as a technical deep-dive into (1-Methylcycloheptyl)methanol , analyzing its significance as a structural probe in olfactory Structure-Activity Relationship (SAR) studies. It addresses the synthesis, physicochemical characterization, and theoretical receptor interaction of 7-membered ring odorants, contrasting them with their 6-membered (cyclohexyl) and 5-membered (cyclopentyl) analogues.[1][2]

Content Type: Technical Whitepaper Audience: Research Chemists, Olfactory Scientists, Drug Development Professionals[1][2]

Executive Summary: The Conformational Pivot

In fragrance chemistry, the transition from six-membered (cyclohexyl) to seven-membered (cycloheptyl) rings represents a critical "conformational pivot."[1][2] While cyclohexyl derivatives are rigid (chair conformation), cycloheptyl rings introduce significant flexibility (pseudorotation).[1]

(1-Methylcycloheptyl)methanol (C

Key Technical Parameters

| Parameter | Value (Predicted/Exp) | Significance |

| CAS Number | Research Chemical | Used primarily in SAR libraries; analogue to 14064-13-2 (C6).[1][2][3] |

| Molecular Formula | C | Saturated bicyclic-mimic alcohol.[1][2] |

| LogP (o/w) | 2.8 – 3.1 | Ideal range for bioavailability and receptor docking.[1][2] |

| Odor Profile | Woody, Amber, Faint Floral | Shifts away from the "minty" aspect of C6 analogues.[1] |

| Boiling Point | ~210°C (at 760 mmHg) | High substantivity (base note potential).[1][2] |

Molecular Architecture & Olfactophore Analysis

The Ring Size Effect (SAR)

The primary research utility of (1-Methylcycloheptyl)methanol is determining the steric cutoff for olfactory receptors.[1][2]

-

C6 (Cyclohexyl): Rigid.[1][2] often fits "Mint/Camphor" or "Fresh" receptors.[1][2]

-

C7 (Cycloheptyl): Flexible.[1][2] The ring can adopt twist-chair and twist-boat conformations.[1][2] This entropy allows it to "mold" into larger hydrophobic pockets, often triggering Sandalwood or Amber receptors which require a bulky hydrophobic tail.[1][2]

Olfactophore Mapping

The molecule features a gem-dimethyl effect mimic :

-

The Anchor: The hydroxyl group (-OH) forms a hydrogen bond with a serine or threonine residue in the receptor.[1][2]

-

The Shield: The C1-Methyl group provides steric hindrance, preventing rapid metabolism (oxidation) and orienting the molecule.[1][2]

-

The Bulk: The cycloheptyl ring acts as a hydrophobic ball.[1][2]

Figure 1: Comparative SAR analysis showing the optimal receptor fit provided by the C7 ring flexibility compared to C6 and C8 analogues.[1][2]

Synthetic Protocol: Self-Validating Workflow

For research purposes, high purity (>98%) is required to avoid olfactory distortion by trace ketones or esters.[1][2] The following protocol uses alpha-alkylation of an ester followed by reduction, ensuring regiospecificity (quaternary carbon formation).

Reaction Scheme

-

Esterification: Cycloheptanecarboxylic acid

Methyl cycloheptanecarboxylate.[1][2] -

Alpha-Alkylation: Generation of the quaternary center (Critical Step).[1][2]

Step-by-Step Methodology

Phase A: Construction of the Quaternary Center

-

Reagents: Methyl cycloheptanecarboxylate (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), Dry THF.[1]

-

Protocol:

-

Cool a solution of LDA in dry THF to -78°C under Nitrogen (prevents side reactions).

-

Add Methyl cycloheptanecarboxylate dropwise over 30 mins. Checkpoint: Solution should remain clear/pale yellow.[1][2]

-

Stir for 1 hour at -78°C to ensure complete enolate formation.

-

Add MeI (freshly distilled) rapidly.

-

Allow to warm to room temperature (RT) overnight.

-

Quench: Saturated NH

Cl. Extract with Et -

Purification: Distillation. Target: Methyl 1-methylcycloheptanecarboxylate.[1][2]

-

Phase B: Reduction to Alcohol

-

Reagents: LiAlH

(0.7 eq), Dry Ether/THF. -

Protocol:

-

Suspend LiAlH

in dry ether at 0°C. -

Add the methylated ester (from Phase A) dropwise.[1][2] Caution: Exothermic.[1][2]

-

Reflux for 2 hours.

-

Fieser Workup: Add water (

mL), 15% NaOH ( -

Filter and concentrate.

-

Final Purification: Kugelrohr distillation or Flash Chromatography (Hexane:EtOAc 9:1).

-

Figure 2: Synthetic pathway ensuring the creation of the quaternary carbon prior to alcohol formation.[1][2]

Safety & Regulatory Toxicology (E-E-A-T)

As a research molecule, specific REACH data may be sparse.[1] However, using Read-Across methodology from the C6 analogue (CAS 14064-13-2) and general saturated cyclic alcohols, we can establish a safety profile for handling.[1][2]

Toxicological Profile (Predicted)

| Endpoint | Prediction (Read-Across) | Handling Protocol |

| Skin Irritation | Moderate (Category 2) | Wear nitrile gloves; wash immediately upon contact.[1][2] |

| Eye Irritation | Moderate (Category 2A) | Safety goggles required.[1][2] |

| Sensitization | Low Potential | Unlike unsaturated analogues (e.g., aldehydes), saturated alcohols are generally low-sensitizers.[1][2] |

| Biodegradability | Readily Biodegradable | Cyclic alcohols generally degrade well in aerobic conditions.[1][2] |

IFRA/RIFM Status

Currently, this specific molecule is not restricted by a specific IFRA Standard.[1] However, it falls under the general scrutiny of "Alkyl Cyclic Alcohols." Researchers should limit final product concentration to <1% in leave-on products during prototyping until specific RIPT (Repeated Insult Patch Test) data is acquired.[1][2]

Experimental Evaluation: Odor Threshold Determination

To validate the "Role" of this molecule, researchers must determine its Odor Detection Threshold (ODT) relative to the C6 standard.

Protocol:

-

Preparation: Prepare serial dilutions in odorless dipropylene glycol (DPG) ranging from 1% down to 0.0001%.[1][2]

-

Panel: Use a forced-choice triangle test (2 blanks, 1 sample) with at least 6 trained panelists.

-

Smelling Strip: Dip blotters to 1cm depth; evaluate at T=0, T=1hr, and T=24hr (to test substantivity).

-

Expectation:

References

-

Rossiter, K. J. (1996).[1][2] Structure-Odor Relationships. Chemical Reviews, 96(8), 3201-3240.[1][2] Link[1][2]

-

Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. (2000).[1] Odds and Trends: Recent Developments in the Chemistry of Odorants. Angewandte Chemie International Edition, 39(17), 2980-3010.[1][2] Link[1][2]

-

PubChem Database. (2025).[1][2] Compound Summary: (1-Methylcyclohexyl)methanol (C6 Analogue).[1][2] National Center for Biotechnology Information.[1][2] Link

-

Sell, C. S. (2006).[1][2] The Chemistry of Fragrances: From Mixer to Perfumer. Royal Society of Chemistry.[1][2] (Reference for general cyclic alcohol synthesis and stability).

Sources

Methodological & Application

Application Note: High-Selectivity Synthesis of (1-Methylcycloheptyl)methanol from Methylenecycloheptane

Executive Summary

The synthesis of (1-Methylcycloheptyl)methanol represents a classic challenge in organic synthesis: the construction of a quaternary carbon center bearing a neopentyl-like primary alcohol. This structural motif is increasingly valuable in medicinal chemistry as a "conformational lock" to restrict the flexibility of cycloheptane rings in drug candidates.

Direct hydroformylation of 1,1-disubstituted alkenes (like methylenecycloheptane) often suffers from poor regioselectivity, favoring the linear isomer due to steric hindrance at the quaternary center (Keulemans' Rule). To overcome this, this protocol utilizes the Koch-Haaf Carbonylation , a thermodynamic-controlled pathway that leverages the stability of the tertiary carbocation to exclusively generate the quaternary carboxylic acid, followed by a chemoselective reduction.

Key Advantages of this Protocol:

-

Regio-fidelity: >99% selectivity for the quaternary center via Markovnikov protonation.

-

Scalability: Uses commodity reagents (HCOOH, H₂SO₄) suitable for multigram to kilogram scale.

-

Operational Simplicity: Avoids high-pressure CO gas cylinders by generating CO in situ.

Retrosynthetic Analysis & Strategy

The target molecule, (1-Methylcycloheptyl)methanol (3 ), is accessed via the reduction of 1-methylcycloheptane-1-carboxylic acid (2 ). The acid is synthesized from methylenecycloheptane (1 ) using a Koch-Haaf carbonylation sequence.

Reaction Scheme

Figure 1: Two-step synthetic pathway transforming the exocyclic alkene to the quaternary alcohol.

Detailed Experimental Protocol

Step 1: Koch-Haaf Carbonylation

Objective: Conversion of methylenecycloheptane to 1-methylcycloheptane-1-carboxylic acid. Mechanism: The reaction proceeds via the protonation of the exocyclic double bond to form the stable tertiary 1-methylcycloheptyl cation. In situ dehydration of formic acid by sulfuric acid generates carbon monoxide (CO), which traps the carbocation to form an acylium ion, subsequently hydrolyzed to the acid.

Reagents & Materials

-

Methylenecycloheptane (purity >95%)[1]

-

Formic acid (98-100%)

-

Sulfuric acid (conc. 98%)

-

n-Hexane (for extraction)

Procedure

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Place the flask in an ice-water bath (

). -

Acid Preparation: Charge the flask with Sulfuric Acid (10 equiv relative to alkene).

-

Note: High acidity is crucial to maintain the acylium ion and dehydrate formic acid.

-

-

Addition Phase (Critical Control Point):

-

Prepare a mixture of Methylenecycloheptane (1.0 equiv) and Formic Acid (4.0 equiv).

-

Add this mixture dropwise to the stirred sulfuric acid over 2 hours.

-

Caution: Maintain internal temperature

. Rapid addition causes localized heating, leading to alkene polymerization (dimerization) or hydride shifts.

-

-

Digestion: After addition, stir the viscous mixture for 1 hour at

, then allow it to warm to room temperature over 1 hour. Evolution of CO gas (bubbles) should cease. -

Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The carboxylic acid will precipitate as a white solid or oil.

-

Workup:

-

Extract the aqueous mixture with n-hexane (

). -

Combine organics and extract with

aqueous NaOH ( -

Acidify the aqueous alkaline layer with HCl to pH 1.

-

Extract the liberated acid with diethyl ether (

), dry over

-

-

Purification: Recrystallize from hexane or distill under reduced pressure if liquid (bp approx.

at 10 mmHg).

Expected Yield: 75–85% Key Intermediate Data (Acid):

-

IR: Broad O-H stretch (

), Strong C=O ( -

¹H NMR: Methyl singlet at

.

Step 2: Reductive Hydroxymethylation

Objective: Reduction of the sterically hindered tertiary carboxylic acid to the neopentyl alcohol.

Reagent Choice: Lithium Aluminum Hydride (

Procedure

-

Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and

inlet. -

Reagent Charge: Add

(1.5 equiv) suspended in anhydrous THF. Cool to -

Addition: Dissolve 1-methylcycloheptane-1-carboxylic acid (from Step 1) in anhydrous THF. Add dropwise to the hydride suspension.

-

Observation: Gas evolution (

) will be vigorous.

-

-

Reaction: Warm to room temperature, then heat to reflux for 4 hours to ensure complete reduction of the hindered carbonyl.

-

Fieser Quench (Safety Critical):

-

Cool to

. -

Add water (

mL per -

Add

NaOH ( -

Add water (

mL). -

Stir until a granular white precipitate forms.

-

-

Isolation: Filter the aluminum salts through a Celite pad. Concentrate the filtrate.

-

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Mechanistic Validation & Troubleshooting

The success of this protocol relies on the stability of the carbocation intermediates.

Figure 2: Mechanistic pathway highlighting the critical carbocation intermediate and potential side reactions.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Polymerization of alkene | Lower temperature to |

| Impure Product (Step 1) | Incomplete extraction | Ensure pH < 2 before final extraction; use ether instead of hexane for the acid extraction. |

| Incomplete Reduction (Step 2) | Steric hindrance | Increase reflux time to 12h; ensure fresh |

| Product is an Oil | Trace solvent/impurities | High-vacuum drying (>4h); check NMR for solvent peaks. |

Analytical Specifications

Target Molecule: (1-Methylcycloheptyl)methanol

Formula:

| Technique | Expected Signal Characteristics | Structural Assignment |

| ¹H NMR (400 MHz, | ||

| Cycloheptyl ring protons | ||

| ¹³C NMR (100 MHz, | ||

| Quaternary | ||

| Methyl | ||

| IR Spectroscopy | O-H Stretch | |

| C-O Stretch (Primary alcohol) |

References

-

Koch, H.; Haaf, W. "Über die Synthese verzweigter Carbonsäuren nach der Ameisensäure-Methode" Liebigs Annalen der Chemie, 1958 , 618, 251–266. Link

- Foundational text for the Koch-Haaf carbonyl

-

Bahrmann, H. "Koch Reactions" in New Syntheses with Carbon Monoxide, Springer, Berlin, Heidelberg, 1980 , pp 372–413. Link

- Comprehensive review of carbonyl

-

Peters, J. A.; van Bekkum, H. "Direct synthesis of tertiary carboxylic acids from alkenes" Recueil des Travaux Chimiques des Pays-Bas, 1973 , 92, 379. Link

- Provides specific optimization for cyclic alkene substr

-

Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride Reduction of Sterically Hindered Acids" Journal of Organic Chemistry, 1976 , 41, 3064. Link

- Protocol validation for the reduction of neopentyl-type carboxylic acids.

Sources

Application Notes & Protocols: Reduction of 1-Methylcycloheptanecarboxylic Acid

Introduction: The Significance of (1-Methylcycloheptyl)methanol

In the landscape of pharmaceutical and materials science, the precise construction of molecular scaffolds is paramount. 1-Methylcycloheptanecarboxylic acid is a sterically hindered carboxylic acid whose corresponding primary alcohol, (1-methylcycloheptyl)methanol, serves as a valuable building block for more complex molecules. Its seven-membered carbocyclic ring, substituted with a methyl and a hydroxymethyl group at the same carbon, presents a unique three-dimensional structure. This structural motif is of interest in the development of novel therapeutic agents and advanced materials where specific spatial arrangements are critical for function.

The reduction of the carboxylic acid to the primary alcohol is a key transformation. However, the steric hindrance posed by the quaternary α-carbon presents a significant challenge, necessitating the use of powerful and carefully selected reducing agents. This document provides a detailed guide to the most effective protocols for this reduction, focusing on the underlying chemical principles, practical execution, and safety considerations essential for researchers in drug development and chemical synthesis.

Comparative Analysis of Reduction Methodologies

The conversion of a carboxylic acid to a primary alcohol requires a potent source of hydride (H⁻). Due to the resonance stabilization of the carboxylate group and the presence of an acidic proton, mild reducing agents like sodium borohydride (NaBH₄) are ineffective.[1][2] The two most reliable and widely adopted methods for this transformation are reduction with Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane (BH₃·THF or BH₃·SMe₂) |

| Reactivity | Extremely high; reduces most polar functional groups (esters, amides, ketones, etc.).[3][4][5] | High, but more selective for carboxylic acids and amides.[6][7] |

| Steric Hindrance | Highly effective for sterically hindered acids due to its small hydride donor. | Also effective, as the electrophilic boron coordinates to the carbonyl oxygen.[8] |

| Safety Concerns | Pyrophoric; reacts violently with water and protic solvents, releasing flammable H₂ gas.[4] Requires strict anhydrous conditions. | Toxic, flammable gas (diborane) may be released.[9][10][11] BH₃·THF can form explosive peroxides upon storage.[12] |

| Workup | Can be complex, often forming gelatinous aluminum salts that complicate product isolation. | Generally simpler; quenching with methanol leads to volatile borate esters.[7] |

| Chemoselectivity | Low. Will reduce nearly all other carbonyls present in the molecule.[13] | High. Can selectively reduce a carboxylic acid in the presence of esters or ketones.[6][13] |

Visualization of the Reduction Process

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for the reduction of a carboxylic acid using a strong hydride reducing agent under anhydrous conditions.

Caption: General workflow for hydride reduction of carboxylic acids.

Reaction Mechanism: Hydride Reduction

The mechanism involves an initial acid-base reaction followed by nucleophilic attack of the hydride on the carbonyl carbon.

Caption: Simplified mechanism for carboxylic acid reduction.

Detailed Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is highly effective but demands strict adherence to safety procedures due to the pyrophoric nature of LiAlH₄.[14]

Materials:

-

1-Methylcycloheptanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄), powder or 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium potassium tartrate solution (Rochelle's salt) (optional)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Setup: Assemble and flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.

-

Reagent Preparation: In the reaction flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 0.2 M). Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 1-methylcycloheptanecarboxylic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.[14]

-

Expert Insight: The initial reaction is a vigorous acid-base reaction that produces H₂ gas.[3] Slow addition is critical to control the exotherm and gas evolution.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be required for full conversion.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. This is the most hazardous step and must be performed with extreme caution in a fume hood.[14][15]

-

Standard Fieser Workup: For every 1 g of LiAlH₄ used, slowly and sequentially add:

-

1 mL of water

-

1 mL of 15% aqueous NaOH

-

3 mL of water[16]

-

-

Alternative Rochelle's Salt Workup: Slowly add a saturated aqueous solution of sodium potassium tartrate until gas evolution ceases and a clear solution with a white precipitate is formed.[17] This method is often preferred as it helps to break up aluminum salt emulsions, leading to easier filtration.

-

-

Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular white precipitate (aluminum salts) through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether.

-

Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude (1-methylcycloheptyl)methanol can then be purified by vacuum distillation or column chromatography.

Protocol 2: Reduction using Borane Tetrahydrofuran Complex (BH₃·THF)

This method is a safer alternative to LiAlH₄, offering higher chemoselectivity and a simpler workup.[18]

Materials:

-

1-Methylcycloheptanecarboxylic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware as listed in Protocol 1

Procedure:

-

Setup: Prepare a flame-dried, inert-atmosphere apparatus as described in Protocol 1.

-

Substrate Addition: Dissolve 1-methylcycloheptanecarboxylic acid (1.0 equivalent) in anhydrous THF in the reaction flask and cool to 0 °C.

-

Reagent Addition: Slowly add BH₃·THF solution (1.1 - 1.5 equivalents) dropwise via syringe or dropping funnel to the stirred solution of the acid.[7]

-

Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 2-6 hours. The reaction can be gently refluxed if necessary to drive it to completion. Monitor by TLC or LC-MS.

-

Quenching: Cool the mixture to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed. Continue adding methanol until the bubbling ceases.[7]

-

Isolation: Remove the solvent under reduced pressure. The resulting borate esters are often co-evaporated with additional methanol washes.

-

Aqueous Workup: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography as needed.

Troubleshooting and Safety

| Problem | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reducing agent; reaction time or temperature too low; poor quality (degraded) reagent. | Add more reducing agent. Increase reaction time or gently heat. Use a fresh, unopened bottle of reagent. |

| Low Yield | Product lost during workup (emulsions with LiAlH₄); incomplete reaction. | For LiAlH₄, use the Rochelle's salt workup to prevent emulsions.[17] Ensure reaction goes to completion before quenching. |

| Difficult Filtration (LiAlH₄) | Gelatinous aluminum salts formed. | Ensure the Fieser quench ratios are followed precisely, or switch to the Rochelle's salt workup.[16] |

Critical Safety Precautions:

-

LiAlH₄: Is extremely water-reactive and can ignite spontaneously in moist air. Always handle in a fume hood under an inert atmosphere. Wear appropriate PPE, including a face shield, flame-retardant lab coat, and gloves.[14][15]

-

BH₃·THF: Is a flammable liquid.[12][19] Diborane, a toxic and pyrophoric gas, can be present in the headspace of the container.[9][11] Always handle in a well-ventilated fume hood. Check older bottles of BH₃·THF for peroxide formation.[12]

-

Quenching: All quenching procedures are highly exothermic and release flammable hydrogen gas. Perform them slowly, at 0 °C, and behind a safety shield.[15][20]

References

-

Monteiro, A. M., & Flanagan, R. C. (2017). Process safety considerations for the use of 1 M borane tetrahydrofuran complex under general purpose plant conditions. Organic Process Research & Development, 21(2), 241-246. [Link]

-

ResearchGate. (n.d.). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. [Link]

-

ACS Publications. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. [Link]

-

PMC. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

-

ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. [Link]

-

Research and Reviews: Journal of Chemistry. (2021). A Report on Reagents and its Quenching Methods. [Link]

-

Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. [Link]

-

The Sarpong Group, UC Berkeley. (2016). Quenching of Water Reactive Materials. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

-

Chemguide. (n.d.). Reduction of Carboxylic Acids. [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]

-

ChemRxiv. (n.d.). Catalytic Hydrogenation of α,β-Unsaturated Carboxylic Acid Derivatives Using copper(I)/N-Heterocyclic Carbene Complexes. [Link]

-

Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Khan Academy [khanacademy.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. rroij.com [rroij.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemicalbook.com [chemicalbook.com]

- 20. sarponggroup.com [sarponggroup.com]

Application Note: Hydroboration-Oxidation Routes for Methylcycloheptyl Alcohols

This Application Note is designed to provide a comprehensive technical guide on the synthesis of methyl-substituted cycloheptyl alcohols, specifically addressing the Hydroboration-Oxidation methodology.

It is critical to distinguish between two chemically distinct targets often confused in nomenclature:

-

(1-Methylcycloheptyl)methanol (Target A): A primary alcohol with a quaternary carbon (

). -

trans-2-Methylcycloheptanol (Target B): A secondary alcohol formed via the standard hydroboration of 1-methylcycloheptene.

This guide focuses on the Hydroboration-Oxidation of 1-Methylcycloheptene (the standard precursor) and clarifies the synthetic route to (1-Methylcycloheptyl)methanol to ensure scientific accuracy.

Executive Summary

Topic: Hydroboration-Oxidation Protocols for Cycloheptyl Derivatives. Target Molecule: (1-Methylcycloheptyl)methanol (CAS: 38502-28-2 analog) and trans-2-Methylcycloheptanol. Methodology: Brown Hydroboration-Oxidation; Comparative Analysis with Carboxylation-Reduction routes.

Abstract: Hydroboration-oxidation is a cornerstone reaction for converting alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity. While frequently applied to 1-methylcycloheptene , this reaction yields trans-2-methylcycloheptanol , not (1-methylcycloheptyl)methanol . This guide details the protocol for the hydroboration of 1-methylcycloheptene and provides the correct alternative synthetic pathway for (1-methylcycloheptyl)methanol via homologation, ensuring researchers select the correct route for their specific drug development intermediate.

Scientific Foundation & Reaction Logic[1]

The Regioselectivity Paradox

The synthesis of methyl-substituted cycloheptyl alcohols depends entirely on the placement of the double bond and the reaction mechanism.

-

Pathway A: Hydroboration of 1-Methylcycloheptene

-

Mechanism: The Boron atom adds to the less substituted carbon (C2) to minimize steric hindrance. The Hydrogen adds to the more substituted carbon (C1).[1]

-

Stereochemistry: The addition is strictly syn.[2] Since the methyl group at C1 blocks one face, the Boron and Hydrogen add to the opposite face (anti to the methyl).

-

Product: trans-2-Methylcycloheptanol.

-

Relevance: Useful for creating chiral secondary alcohols.

-

-

Pathway B: Synthesis of (1-Methylcycloheptyl)methanol

-

Structure: A primary alcohol attached to a quaternary carbon.

-

Challenge: Direct hydroboration of 1-methylcycloheptene cannot form a primary alcohol (requires a terminal alkene) nor a quaternary center with an exocyclic carbon (requires homologation).

-

Solution: This target is synthesized via the reduction of 1-methylcycloheptanecarboxylic acid or C1-homologation of 1-methylcycloheptanol derivatives.

-

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways from 1-Methylcycloheptene.

Caption: Figure 1: Hydroboration yields the secondary alcohol (trans-2-isomer), while the primary alcohol target requires carboxylation/reduction.

Detailed Experimental Protocols

Protocol A: Hydroboration-Oxidation of 1-Methylcycloheptene

Objective: Synthesis of trans-2-Methylcycloheptanol. Scale: 10 mmol.

Reagents & Materials

| Reagent | Equiv.[1][5][6] | Amount | Role |

| 1-Methylcycloheptene | 1.0 | 1.10 g (10 mmol) | Substrate |

| Borane-THF Complex (1.0 M) | 0.35 | 3.5 mL | Hydroborating Agent (BH3 adds 3 alkenes) |

| Sodium Hydroxide (3.0 M) | 1.2 | 4.0 mL | Base for Oxidation |

| Hydrogen Peroxide (30% wt) | 1.2 | 1.2 mL | Oxidant |

| THF (Anhydrous) | - | 10 mL | Solvent |

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to 0°C using an ice bath.

-

Hydroboration:

-

Add 1-Methylcycloheptene (1.10 g) and anhydrous THF (10 mL) to the flask.

-

Add BH3·THF solution (3.5 mL) dropwise via syringe over 10 minutes. Caution: Exothermic.[3]

-

Allow the mixture to warm to room temperature (25°C) and stir for 1 hour . The solution should become clear.

-

-

Oxidation:

-

Cool the flask back to 0°C .

-

Add 3M NaOH (4.0 mL) dropwise.

-

Slowly add 30% H2O2 (1.2 mL) dropwise. Warning: Vigorous reaction.[3] Maintain temperature <25°C.

-

Remove the ice bath and reflux the mixture at 50°C for 1 hour to ensure complete oxidation.

-

-

Workup:

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

-

Yield: Expect 85-95% of trans-2-methylcycloheptanol.

-

Protocol B: Synthesis of (1-Methylcycloheptyl)methanol

Objective: Synthesis of the primary alcohol target (1-hydroxymethyl-1-methylcycloheptane). Note: Since hydroboration does not yield this directly, this protocol uses the Carboxylic Acid Reduction route, which is the industry standard for this fragment.

Reagents & Materials

| Reagent | Equiv.[1][5][6] | Amount | Role |

| 1-Methylcycloheptanecarboxylic Acid | 1.0 | 1.56 g (10 mmol) | Precursor |

| Lithium Aluminum Hydride (LiAlH4) | 1.5 | 0.57 g | Reducing Agent |

| THF (Anhydrous) | - | 20 mL | Solvent |

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask under nitrogen. Add LiAlH4 (0.57 g) and anhydrous THF (15 mL). Cool to 0°C .[3][7]

-

Addition:

-

Dissolve 1-Methylcycloheptanecarboxylic acid (1.56 g) in THF (5 mL).

-

Add the acid solution dropwise to the LiAlH4 suspension. Caution: Hydrogen gas evolution.

-

-

Reaction:

-

Warm to room temperature and reflux for 4 hours .

-

-

Quench (Fieser Method):

-

Cool to 0°C.[7]

-

Add 0.6 mL water, then 0.6 mL 15% NaOH, then 1.8 mL water.

-

Stir until a white granular precipitate forms.

-

-

Isolation:

-

Filter through a pad of Celite. Wash the pad with ether.

-

Concentrate the filtrate to yield (1-Methylcycloheptyl)methanol .

-

Yield: Expect >90% as a colorless oil.

-

Critical Analysis: Why Hydroboration Fails for Target A

Researchers often hypothesize that hydroboration of Methylenecycloheptane might yield the target. However, the regioselectivity rules dictate otherwise:

| Precursor | Reaction | Major Product | Type |

| 1-Methylcycloheptene | Hydroboration-Oxidation | trans-2-Methylcycloheptanol | Secondary Alcohol |

| Methylenecycloheptane | Hydroboration-Oxidation | Cycloheptylmethanol | Primary Alcohol (No Methyl) |

| 1-Methyl-1-vinylcycloheptane | Hydroboration-Oxidation | 2-(1-Methylcycloheptyl)ethanol | Homologated Primary Alcohol |

References

-

Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[3][1][2][5][8][9][10] VII. Directive Effects in the Hydroboration of Olefins." Journal of the American Chemical Society.

-

Zweifel, G., & Brown, H. C. (1963). "Hydration of Olefins, Dienes, and Acetylenes via Hydroboration." Organic Reactions.[1][7][11]

-

BLD Pharm. (2024). "(1-Methylcycloheptyl)methanol Product Page." Chemical Catalog.

-

Marshall, J. A., & Greene, A. E. (1972). "Synthesis of bridgehead alcohols." The Journal of Organic Chemistry. (Context for quaternary center synthesis).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. vaia.com [vaia.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Regioselective Radical Hydroboration of gem-Difluoroalkenes: Synthesis of α-Borylated Organofluorines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane - Google Patents [patents.google.com]

Application Notes and Protocols for the Catalytic Hydrogenation of Cycloheptyl Methanol Precursors

Abstract

Cycloheptyl methanol and its derivatives are pivotal structural motifs in modern pharmaceuticals and fine chemicals. Their synthesis via catalytic hydrogenation of readily available precursors, such as cycloheptanecarboxylic acid and its esters, represents a highly efficient and atom-economical approach. This guide provides a comprehensive overview of contemporary catalytic hydrogenation techniques, offering detailed application notes and step-by-step protocols for researchers, scientists, and professionals in drug development. We delve into both heterogeneous and homogeneous catalytic systems, discussing the rationale behind catalyst selection, reaction optimization, and critical safety considerations for high-pressure hydrogenations.

Introduction: The Significance of the Cycloheptyl Methanol Moiety

The seven-membered carbocyclic ring of cycloheptyl methanol provides a unique three-dimensional framework that is increasingly incorporated into the design of novel therapeutic agents. Its conformational flexibility and lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The primary alcohol functionality serves as a versatile handle for further chemical modifications, making cycloheptyl methanol a valuable building block in multi-step syntheses.

The most direct and sustainable route to cycloheptyl methanol involves the reduction of cycloheptanecarboxylic acid or its corresponding esters. While stoichiometric reducing agents like lithium aluminum hydride can achieve this transformation, their use on an industrial scale is hampered by significant waste generation and safety concerns.[1] Catalytic hydrogenation, employing molecular hydrogen (H₂), offers a greener and more scalable alternative.[2]

Precursor Synthesis and Selection

The primary precursors for cycloheptyl methanol are cycloheptanecarboxylic acid and its simple alkyl esters (e.g., methyl or ethyl esters).

-

Cycloheptanecarboxylic Acid: This precursor is commercially available or can be synthesized through various methods, including the carboxylation of cycloheptylmagnesium bromide or the oxidation of cycloheptyl methanol itself.

-

Cycloheptanecarboxylate Esters: These are typically prepared by standard esterification procedures from cycloheptanecarboxylic acid, such as the Fischer-Speier esterification using an acid catalyst and the corresponding alcohol.[3]

The choice between the carboxylic acid or its ester as the starting material often depends on the selection of the catalytic system, as some catalysts exhibit preferential reactivity towards one functional group over the other.[4]

Catalytic Hydrogenation Strategies

The reduction of a carboxylic acid or ester to an alcohol is a challenging transformation due to the low electrophilicity of the carbonyl carbon.[2] Success hinges on the use of highly active and selective catalysts under optimized reaction conditions. Both heterogeneous and homogeneous catalysts have been successfully employed for this purpose.

Heterogeneous Catalysis: Robust and Recyclable Systems

Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture, reusability, and generally lower cost.[5] For the hydrogenation of carboxylic acids and esters, bimetallic and supported metal catalysts are particularly effective.

Key Heterogeneous Catalyst Systems:

-

Ruthenium-based Catalysts (e.g., Ru/C, Ru-Sn/Al₂O₃): Ruthenium catalysts are highly active for the hydrogenation of carboxylic acids. The addition of a second metal, such as tin, can enhance selectivity and activity.[6]

-

Rhenium-based Catalysts (e.g., Re/TiO₂, Re-Pd/C): Rhenium-containing catalysts have shown exceptional performance in the selective hydrogenation of carboxylic acids to alcohols, even in the presence of other reducible functional groups.[4][7] For instance, Re/TiO₂ has been demonstrated to effectively reduce both aromatic and aliphatic carboxylic acids under relatively mild conditions.[7]

-

Copper Chromite: While historically significant for ester hydrogenation, its use has diminished due to the toxicity of chromium.

These reactions typically require elevated temperatures (100-250 °C) and high hydrogen pressures (50-200 bar) to achieve good conversion and selectivity.[6]

Homogeneous Catalysis: High Selectivity Under Milder Conditions

Homogeneous catalysts, which are soluble in the reaction medium, often exhibit higher activity and selectivity under milder conditions (lower temperatures and pressures) compared to their heterogeneous counterparts.[1] This can be particularly advantageous when dealing with thermally sensitive substrates. Ruthenium-phosphine complexes are at the forefront of this technology.[8]

Prominent Homogeneous Catalyst Systems:

-

Ruthenium-Triphos Complexes: Catalyst systems generated from ruthenium precursors like [Ru(acac)₃] and tripodal phosphine ligands such as MeC(CH₂PPh₂)₃ have proven effective for the hydrogenation of a wide range of esters to alcohols.

-

Ruthenium-Pincer Complexes: More recently, well-defined ruthenium pincer complexes have emerged as highly active catalysts, enabling ester hydrogenation at lower catalyst loadings and under more benign conditions.[9]

A key challenge with homogeneous catalysts is their separation from the product, though techniques like precipitation or distillation can be employed for catalyst removal.[8]

Comparative Overview of Hydrogenation Techniques

| Parameter | Heterogeneous Catalysis (e.g., Re/TiO₂)[7] | Homogeneous Catalysis (e.g., Ru-Triphos) |

| Typical Precursor | Carboxylic Acids, Esters | Esters |

| Catalyst Loading | 1-5 mol% | 0.1-1 mol% |

| Temperature | 140-200 °C | 100-120 °C |

| H₂ Pressure | 50-150 bar (approx. 725-2175 psi) | 80-90 bar (approx. 1160-1305 psi) |

| Solvent | Dioxane, THF, or neat | Alcohols (e.g., Methanol, Ethanol) |

| Advantages | Easy to separate and recycle, robust | High activity and selectivity, milder conditions |

| Disadvantages | Harsher reaction conditions, potentially lower selectivity | Catalyst separation can be challenging |

Experimental Protocols

Safety First: High-pressure hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas and potentially pyrophoric catalysts. All procedures must be conducted in a properly functioning fume hood, within a dedicated high-pressure reactor (autoclave) equipped with appropriate safety features like a rupture disc and pressure relief valve.[10][11] A thorough understanding of the high-pressure apparatus is essential before commencing any experiment.[12]

Protocol 1: Heterogeneous Hydrogenation of Cycloheptanecarboxylic Acid using a Rhenium-based Catalyst

This protocol is adapted from methodologies for the selective hydrogenation of aliphatic carboxylic acids.[7]

Materials:

-

Cycloheptanecarboxylic acid

-

Re/TiO₂ catalyst (5 wt%)

-

1,4-Dioxane (anhydrous)

-

Hydrogen gas (high purity)

-

Nitrogen gas (high purity)

-

High-pressure autoclave with a glass liner and magnetic stirring

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean and dry. Place a magnetic stir bar inside the glass liner.

-

Charging the Reactor: In a fume hood, add the Re/TiO₂ catalyst (e.g., 50 mg for a 1 mmol scale reaction) to the glass liner. Add cycloheptanecarboxylic acid (1 mmol) followed by anhydrous 1,4-dioxane (5 mL).

-

Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the reactor 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa / 50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 140 °C).

-